

PF-4800567 solubility in DMSO vs ethanol

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Compound of Interest

Compound Name: PF-4800567

Cat. No.: B610042

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Technical Support Center: PF-4800567

Welcome to the technical support center for **PF-4800567**. This guide provides answers to frequently asked questions and troubleshooting tips for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving **PF-4800567**?

A1: Dimethyl sulfoxide (DMSO) is the most effective solvent for dissolving **PF-4800567**. While ethanol can also be used, the solubility is significantly lower. For aqueous buffers, it is recommended to first dissolve the compound in DMSO or dimethylformamide (DMF) and then dilute with the aqueous buffer.^[1]

Q2: What is the solubility of **PF-4800567** in DMSO and ethanol?

A2: The reported solubility of **PF-4800567** varies across different suppliers. Below is a summary of the available data.

Solvent	Reported Solubility	Source
DMSO	120 mg/mL (333.5 mM)	Selleck Chemicals[2]
50 mg/mL	Sigma-Aldrich[3]	
40 mg/mL (111.17 mM)	MedChemExpress[4]	
10 mg/mL	Cayman Chemical[5], GlpBio[6]	
Soluble to 100 mM	R&D Systems	
Ethanol	5 mg/mL	Sigma-Aldrich[3]
1 mg/mL	Cayman Chemical[5], GlpBio[6]	
Insoluble	Selleck Chemicals[2]	

Q3: I am having trouble dissolving **PF-4800567** in DMSO. What can I do?

A3: If you are experiencing difficulty dissolving **PF-4800567**, please refer to our troubleshooting guide below for detailed protocols and tips.

Q4: What is the mechanism of action of **PF-4800567**?

A4: **PF-4800567** is a potent and selective inhibitor of Casein Kinase 1 epsilon (CK1ε).[2][4][5] It functions as an ATP-competitive inhibitor.[7] CK1ε is a key enzyme involved in the regulation of the circadian clock and other cellular signaling pathways.[8][9]

Troubleshooting Guides

Guide 1: Dissolving PF-4800567

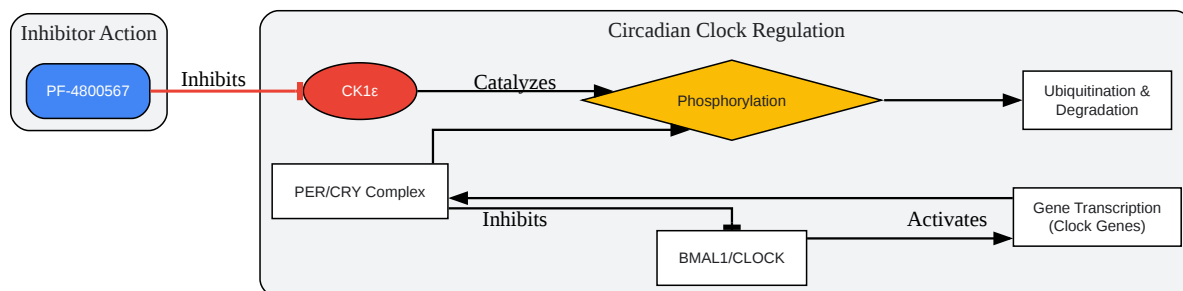
This guide provides a detailed protocol for dissolving **PF-4800567**, particularly in DMSO, to prepare a stock solution.

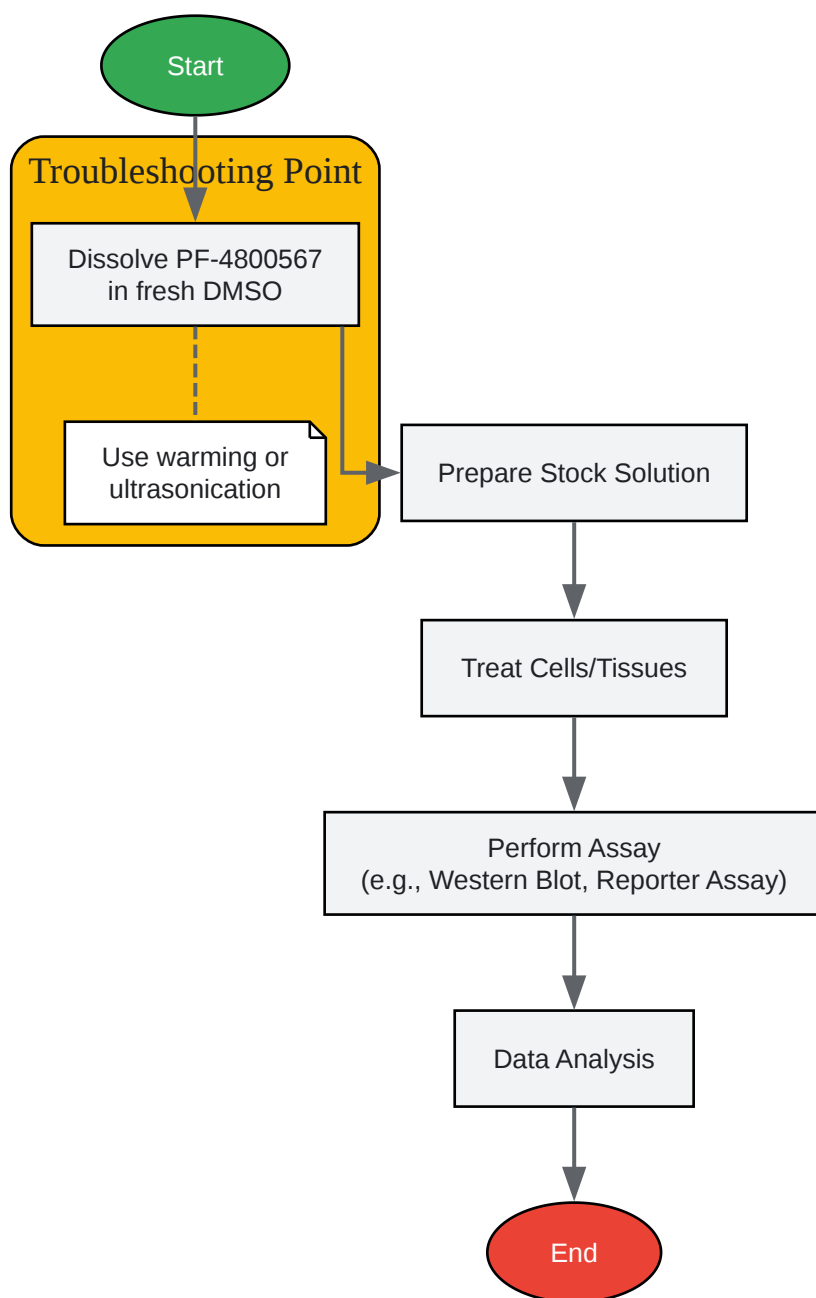
Experimental Protocol: Preparing a **PF-4800567** Stock Solution in DMSO

- Use Fresh, Anhydrous DMSO: Moisture-absorbing DMSO can reduce the solubility of **PF-4800567**.^[2] It is critical to use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.
- Weigh the Compound: Accurately weigh the desired amount of **PF-4800567** powder.
- Add DMSO: Add the appropriate volume of fresh DMSO to achieve the desired concentration.
- Aid Dissolution (if necessary):
 - Warming: Gently warm the solution in a water bath at 37°C or 50°C.^{[2][6]}
 - Ultrasonication: Use an ultrasonic bath to aid in dissolution.^{[2][6]}
 - Vortexing: Mix the solution thoroughly by vortexing.
- Ensure Complete Dissolution: Visually inspect the solution to ensure it is clear and free of any particulate matter before use or storage.
- Storage of Stock Solutions: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one year or -80°C for up to two years.^{[2][4]}

Signaling Pathway and Experimental Workflow

To facilitate a better understanding of the experimental context, the following diagrams illustrate the signaling pathway of **PF-4800567** and a typical experimental workflow.





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